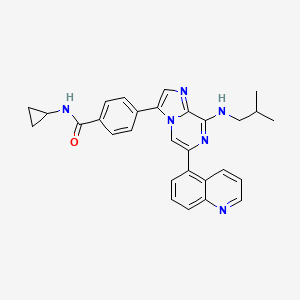

MX69

Vue d'ensemble

Description

MX69 est un composé chimique connu pour son rôle d'inhibiteur des protéines MDM2 et XIAP. Ces protéines sont impliquées dans la régulation de l'apoptose, ce qui fait de this compound un composé important dans la recherche sur le cancer. En inhibant ces protéines, this compound peut induire l'apoptose dans les cellules cancéreuses, réduisant ainsi la croissance tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de MX69 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale par une série de réactions de condensation et de cyclisation. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de réaction allant de la température ambiante aux conditions de reflux .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification. Le composé est généralement stocké sous forme de poudre à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : MX69 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut également être réduit, bien que ce soit moins fréquent.

Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme un composé outil pour étudier l'inhibition de MDM2 et de XIAP, fournissant des informations sur les mécanismes de l'apoptose.

Biologie : Le composé est utilisé en biologie cellulaire pour étudier les voies impliquées dans la mort et la survie cellulaires.

Médecine : this compound est étudié comme un agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments anticancéreux

5. Mécanisme d'action

This compound exerce ses effets en inhibant les protéines MDM2 et XIAP. MDM2 est un régulateur négatif de la protéine suppresseur de tumeur p53, tandis que XIAP est un inhibiteur des protéines d'apoptose. En inhibant MDM2, this compound conduit à la stabilisation et à l'activation de p53, ce qui favorise l'apoptose. De même, l'inhibition de XIAP par this compound entraîne l'activation des caspases, qui sont cruciales pour l'exécution de l'apoptose .

Composés similaires :

MX3 : Un autre inhibiteur de MDM2 et de XIAP, mais avec des affinités et des puissances de liaison différentes.

Nutlin-3 : Un inhibiteur de MDM2 bien connu qui ne cible pas XIAP.

MI-219 : Un inhibiteur sélectif de MDM2 avec un mécanisme d'action différent de celui de this compound

Unicité de this compound : this compound est unique dans son double inhibition de MDM2 et de XIAP, ce qui en fait un puissant inducteur de l'apoptose dans les cellules cancéreuses. Ce double ciblage le distingue des autres composés qui n'inhibent généralement qu'une seule de ces protéines .

Applications De Recherche Scientifique

MX69 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the inhibition of MDM2 and XIAP, providing insights into the mechanisms of apoptosis.

Biology: The compound is used in cell biology to investigate the pathways involved in cell death and survival.

Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs

Mécanisme D'action

MX69 exerts its effects by inhibiting the proteins MDM2 and XIAP. MDM2 is a negative regulator of the tumor suppressor protein p53, while XIAP is an inhibitor of apoptosis proteins. By inhibiting MDM2, this compound leads to the stabilization and activation of p53, which promotes apoptosis. Similarly, inhibition of XIAP by this compound results in the activation of caspases, which are crucial for the execution of apoptosis .

Comparaison Avec Des Composés Similaires

MX3: Another inhibitor of MDM2 and XIAP, but with different binding affinities and potencies.

Nutlin-3: A well-known MDM2 inhibitor that does not target XIAP.

MI-219: A selective MDM2 inhibitor with a different mechanism of action compared to MX69

Uniqueness of this compound: this compound is unique in its dual inhibition of both MDM2 and XIAP, making it a potent inducer of apoptosis in cancer cells. This dual targeting sets it apart from other compounds that typically inhibit only one of these proteins .

Propriétés

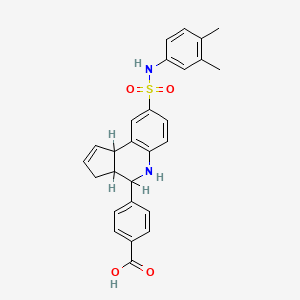

IUPAC Name |

4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBONKHCCRJMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005264-47-0 | |

| Record name | MX-69 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

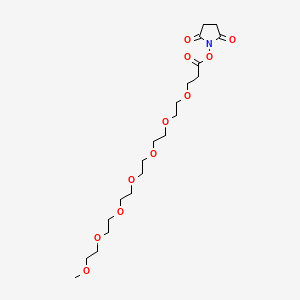

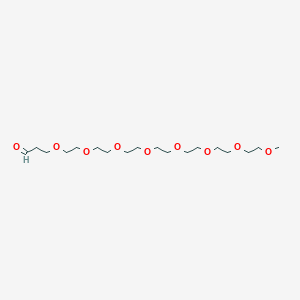

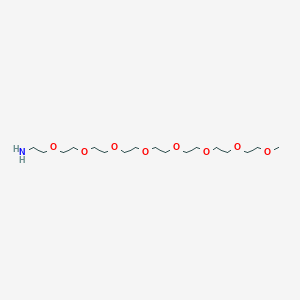

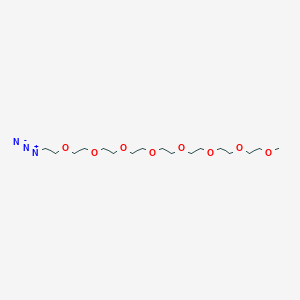

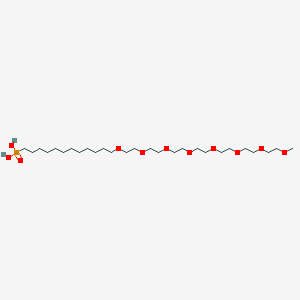

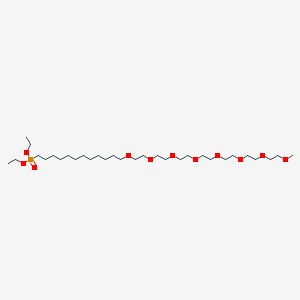

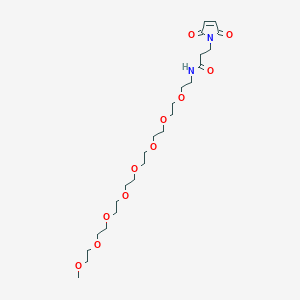

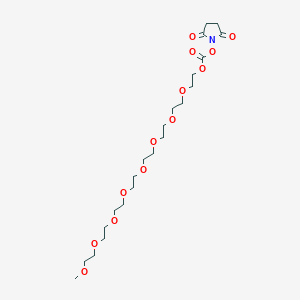

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.